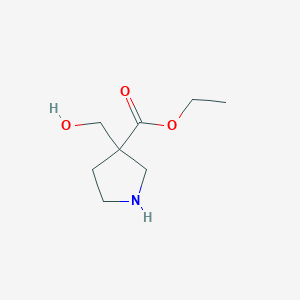

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-7(11)8(6-10)3-4-9-5-8/h9-10H,2-6H2,1H3 |

InChI Key |

ARHKXLMCYWZTBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNC1)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic system is crucial for modulating its pharmacological properties. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a key building block for novel therapeutics. The proposed synthesis is grounded in established chemical principles and supported by analogous procedures from peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Introduction: The Significance of the 3,3-Disubstituted Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in drug discovery due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[1] Specifically, the 3,3-disubstituted pyrrolidine motif, featuring both a carboxylate and a hydroxymethyl group, offers two orthogonal points for further chemical elaboration. This makes Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate a highly valuable and versatile intermediate for the synthesis of complex molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and novel antibiotics.

This guide will present a robust, multi-step synthesis starting from the readily available and inexpensive diethyl malonate. The overall strategy involves the sequential introduction of the required functional groups onto the malonate backbone, followed by a key intramolecular cyclization to construct the pyrrolidine ring.

Overall Synthetic Strategy

The proposed synthetic pathway is a four-step sequence, which is depicted in the workflow diagram below. This strategy is designed for efficiency and scalability, employing a robust N-benzyl protecting group for the amine, which can be cleanly removed in the final step.

Caption: Proposed four-step synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl (hydroxymethyl)malonate

The first step involves the introduction of a hydroxymethyl group onto the active methylene carbon of diethyl malonate. This is achieved through a base-catalyzed reaction with formaldehyde. While the synthesis of diethyl bis(hydroxymethyl)malonate is well-documented, a careful control of stoichiometry is required to favor the mono-hydroxymethylated product.[2]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The presence of both a hydroxymethyl group and an ethyl carboxylate moiety at the C3 position of the pyrrolidine ring imparts unique stereochemical and electronic properties to the molecule, making it a versatile chiral building block for the synthesis of complex molecular architectures.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for anticipating its behavior in biological systems, and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, complete with detailed experimental protocols for their determination and an analysis of the structural features that govern these characteristics.

Chemical Identity and Structure

| Property | Value | Source |

| IUPAC Name | ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate | N/A |

| CAS Number | 1023595-16-5 | [3] |

| Molecular Formula | C₈H₁₅NO₃ | [3] |

| Molecular Weight | 173.21 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1(CCNC1)CO | N/A |

| InChI Key | ARHKXLMCYWZTBT-UHFFFAOYSA-N | [3] |

Structural Elucidation:

The structure of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. A key feature is the quaternary carbon at the 3-position, which is substituted with both a hydroxymethyl (-CH₂OH) group and an ethyl carboxylate (-COOCH₂CH₃) group. This substitution pattern creates a chiral center, and thus the compound can exist as a pair of enantiomers. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate are detailed below.

Physical State and Appearance

At room temperature, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is expected to be a liquid or a low-melting solid, a common characteristic for many pyrrolidine derivatives of similar molecular weight. The hydrochloride salt of the related compound, ethyl pyrrolidine-3-carboxylate, is described as a liquid at 20°C.[4]

Melting and Boiling Points

The melting and boiling points of a compound provide insight into the strength of its intermolecular forces. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, the presence of the polar hydroxymethyl group allows for hydrogen bonding, which would be expected to increase both its melting and boiling points compared to a non-hydroxylated analog.

The melting point of the racemic hydrochloride salt of ethyl pyrrolidine-3-carboxylate is reported to be in the range of 17-42°C, while the (R)-enantiomer has a much higher melting point of 230-270°C, highlighting the impact of stereochemistry on crystal packing.[7]

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point of a solid compound is using a capillary melting point apparatus.[8]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) near the expected melting range.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The solubility of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is dictated by the interplay of its polar and non-polar functionalities.

-

Aqueous Solubility: The presence of the pyrrolidine nitrogen and the hydroxymethyl group, both capable of forming hydrogen bonds with water, suggests some degree of aqueous solubility. However, the ethyl ester and the hydrocarbon backbone contribute to its lipophilicity. The overall aqueous solubility is expected to be moderate and pH-dependent due to the basicity of the pyrrolidine nitrogen.

-

Organic Solvent Solubility: The compound is expected to be soluble in a range of organic solvents. The hydrochloride salt of ethyl pyrrolidine-3-carboxylate is soluble in methanol.[4] Given its structure, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is likely to be soluble in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[9]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or mass spectrometry.

-

Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L).

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is an amphiprotic molecule, possessing both a basic pyrrolidine nitrogen and a potentially acidic hydroxyl group.

-

Basicity of the Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is basic and will be protonated at acidic pH. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[10] The substituents at the 3-position will influence this pKa value. The electron-withdrawing effect of the ester and hydroxymethyl groups is expected to lower the pKa of the pyrrolidine nitrogen compared to the parent compound.

-

Acidity of the Hydroxyl Group: The hydroxyl group is a very weak acid, with a pKa typically in the range of 16-18. Under normal physiological conditions, it will remain in its neutral, protonated form.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common and accurate method for determining the pKa of a compound.[11]

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments to protonate the basic sites of the molecule. The pH of the solution is recorded after each addition. The titration is then reversed by adding a standardized solution of a strong base (e.g., NaOH) to deprotonate the acidic sites.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been titrated. For molecules with multiple ionizable groups, multiple inflection points and pKa values will be observed.

Caption: Process for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate would be expected to show distinct signals for the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃), the hydroxymethyl protons, and the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbon bearing the hydroxyl group would be particularly informative.

General Protocol for NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired using standard pulse programs.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration, and coupling constants are then analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8]

-

N-H stretch: A weaker band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp band around 1735 cm⁻¹ for the ester carbonyl group.[8]

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and the alcohol.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, electrospray ionization (ESI) would be a suitable ionization technique. The expected molecular ion peak ([M+H]⁺) would be at m/z 174.11. The fragmentation pattern would likely involve the loss of the ethyl group, the carboxylate group, and fragmentation of the pyrrolidine ring. Predicted mass spectrometry data for the related compound, ethyl pyrrolidine-3-carboxylate, shows a prominent [M+H]⁺ peak at m/z 144.10192.[12]

General Protocol for Mass Spectrometry:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: The sample molecules are ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Stability and Storage

The stability of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is an important consideration for its handling and storage. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. A comprehensive understanding of its physical state, melting and boiling points, solubility, and pKa is essential for its application in drug discovery and development. The spectroscopic data (NMR, IR, and MS) are critical for its structural confirmation and quality control. The experimental protocols provided herein offer a framework for the reliable determination of these important parameters. Further studies to obtain precise experimental data for all the discussed properties are encouraged to build a more complete profile of this valuable synthetic building block.

References

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. (URL: [Link])

-

Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. (URL: [Link])

-

Prediction of pKa values using the PM6 semiempirical method - PMC. (URL: [Link])

-

Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. (URL: [Link])

-

Pyrrolidine - Common Organic Chemistry. (URL: [Link])

-

Determination of The Pka Values of An Amino Acid | PDF - Scribd. (URL: [Link])

-

Ethyl pyrrolidine-3-carboxylate (C7H13NO2) - PubChemLite. (URL: [Link])

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (URL: [Link])

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0304012) - NP-MRD. (URL: [Link])

-

pKa and Electrical Properties of Amino Acids. (URL: [Link])

- CN111072543B - Preparation method and application of (3R,4S)

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Organic compounds - MassBank. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

(PDF) Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate - ResearchGate. (URL: [Link])

-

Chemical Properties of Quinine (CAS 130-95-0) - Cheméo. (URL: [Link])

-

Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base - PubMed. (URL: [Link])

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. (URL: [Link])

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC. (URL: [Link])

-

DMSO solubility and bioscreening - ResearchGate. (URL: [Link])

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC. (URL: [Link])

-

29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (URL: [Link])

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (URL: [Link])

-

Ethyl 3-(nitromethyl)pyrrolidine-3-carboxylate | C8H14N2O4 | CID 163903792 - PubChem. (URL: [Link])

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (URL: [Link])

-

Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC. (URL: [Link])

-

Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])

-

3-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

IR Spectra of Selected Compounds - Chemistry LibreTexts. (URL: [Link])

-

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

3-Ethyl-3-hydroxymethyl oxetane - the NIST WebBook. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. 80028-44-0 Ethyl pyrrolidine-3-carboxylate hydrochloride AKSci W8520 [aksci.com]

- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 7. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. PubChemLite - Ethyl pyrrolidine-3-carboxylate (C7H13NO2) [pubchemlite.lcsb.uni.lu]

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate CAS number and properties

Technical Whitepaper: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

Part 1: Core Directive & Executive Summary

Topic: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate CAS Number: 1023595-16-5 (Free Base) Classification: Functionalized Heterocyclic Scaffold / Quaternary Amino Acid Mimetic

Executive Summary: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a specialized 3,3-disubstituted pyrrolidine scaffold used in high-value medicinal chemistry campaigns. Its structural uniqueness lies in the quaternary carbon at the 3-position, which breaks the symmetry of the pyrrolidine ring and introduces defined vectorality for substituents. This "gem-disubstituted" motif is critical for restricting the conformational flexibility of peptide mimetics and enhancing the metabolic stability of drug candidates by blocking oxidative metabolism at the susceptible 3-position. It serves as a key intermediate in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors) and GPCR ligands.

Part 2: Physicochemical Profile

The molecule is typically handled as its hydrochloride salt to prevent intermolecular polymerization or lactonization.

Table 1: Chemical Identity & Properties

| Property | Data |

| CAS Number | 1023595-16-5 (Free Base) |

| IUPAC Name | Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol (Free Base) |

| Chirality | Chiral (Contains a stereocenter at C3 due to ring asymmetry). Available as racemate or enantiopure (R/S) forms. |

| Physical State | Viscous oil (Free base); Hygroscopic solid (HCl salt). |

| Solubility | Soluble in DMSO, MeOH, DCM. Limited stability in water (potential for ester hydrolysis or lactonization). |

| pKa (Calculated) | ~9.5 (Pyrrolidine Nitrogen) |

| Key Functional Groups | Secondary Amine (Nucleophile), Ethyl Ester (Electrophile), Primary Alcohol (Nucleophile). |

Part 3: Synthesis & Manufacturing

The synthesis of 3,3-disubstituted pyrrolidines is non-trivial due to steric crowding. The most robust route utilized in drug discovery involves the

Primary Synthetic Route: -Hydroxymethylation Strategy

This protocol avoids the use of unstable gem-diester precursors and utilizes readily available starting materials.

Step-by-Step Methodology:

-

Starting Material: 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (N-Boc-pyrrolidine-3-ethyl ester).

-

Enolate Formation: The starting material is dissolved in anhydrous THF and cooled to -78°C. Lithium Diisopropylamide (LDA) is added to deprotonate the

-carbon (C3), generating a lithium enolate. -

Electrophilic Trapping: Monomeric formaldehyde (generated in situ from paraformaldehyde or added as a gas) is introduced. The enolate attacks the carbonyl of the formaldehyde.

-

Quenching & Purification: The reaction is quenched with ammonium chloride. The product, 1-tert-butyl 3-ethyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, is purified via column chromatography.

-

Deprotection: The N-Boc group is removed using 4M HCl in dioxane to yield the final product as the hydrochloride salt.

Diagram 1: Synthesis Workflow

Caption: Generation of the quaternary center via enolate trapping followed by acid-mediated deprotection.

Part 4: Synthetic Utility & Reactivity

This scaffold acts as a "Bifunctional Quaternary Hub." Its utility stems from the orthogonal reactivity of its three functional handles.

Spontaneous Lactonization (The "Spiro" Trap)

Under basic conditions or prolonged storage of the free base, the primary alcohol (C3-CH₂OH) can attack the ethyl ester (C3-COOEt) intramolecularly.

-

Result: Formation of a 2-oxa-6-azaspiro[3.4]octan-1-one (if strained) or more likely a bridged lactone depending on conformation. However, due to the 3,3-substitution, the formation of a 5-membered lactone ring involving the ester is geometrically constrained but possible.

-

Prevention: Store as HCl salt at -20°C.

Orthogonal Protection Strategies

To use this molecule in complex synthesis (e.g., peptide synthesis), the amine and alcohol must be differentiated.

-

Amine: Protect as Fmoc (fluorenylmethoxycarbonyl) for solid-phase synthesis.

-

Alcohol: Protect as TBS (tert-butyldimethylsilyl) or Trt (trityl) ether.

-

Ester: Hydrolyze to the free acid using LiOH for coupling to amines.

Application in PD-1/PD-L1 Inhibitors

The scaffold appears in patent literature (e.g., WO2017066227) as a core fragment for small-molecule immunomodulators. The quaternary center rigidifies the pyrrolidine ring, locking the substituents into a bioactive conformation that mimics the turn structures of protein-protein interaction interfaces.

Diagram 2: Functional Divergence

Caption: Divergent synthetic pathways: degradation risks vs. medicinal chemistry applications.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Atmosphere: Hygroscopic. Handle under dry nitrogen or argon.

-

Storage: -20°C in a sealed container. The HCl salt is stable; the free base degrades.

-

Disposal: Dilute with organic solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

References

-

Sigma-Aldrich. (n.d.). Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Page. Retrieved from [3]

-

Sasikumar, P. G., et al. (2017). Compounds useful as immunomodulators.[4] World Intellectual Property Organization Patent WO2017066227A1. Retrieved from

-

Yeung, K. S., et al. (2021). Spiro compounds as melanocortin 4 receptor antagonists. World Intellectual Property Organization Patent WO2021250541A1. Retrieved from

-

ChemicalBook. (2025). 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Properties. Retrieved from

Sources

- 1. Diethyl Aminomalonate Hydrochloride | RUO Building Block [benchchem.com]

- 2. D-beta-Proline ethyl ester hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8 [sigmaaldrich.com]

- 4. WO2017066227A1 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

Technical Guide: Chiral Resolution of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

[1]

Executive Summary & Structural Analysis

Target Molecule: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Chemical Challenge: The molecule features a quaternary stereocenter at position C3, bearing both an ester and a hydroxymethyl group. Unlike simple proline derivatives, the steric bulk at the quaternary center hinders direct enzymatic hydrolysis of the ester. Strategic Approach: This guide prioritizes three resolution methodologies based on scale and purity requirements:

-

Classical Resolution (Diastereomeric Crystallization): Best for multi-kilogram cost-efficiency.

-

Biocatalytic Kinetic Resolution (Acylation): Best for high enantiomeric excess (ee >99%) using the primary hydroxyl handle.

-

Preparative SFC: Best for rapid delivery of gram-scale material for early discovery.

Method A: Classical Resolution via Diastereomeric Salt Formation

Principle: The secondary amine of the pyrrolidine ring is basic (

Reagent Selection Strategy

Due to the conformational flexibility of the pyrrolidine ring, rigid resolving agents are required to induce successful lattice differentiation.

-

Primary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) or its enantiomer D-DBTA. The benzoyl groups provide

stacking interactions that stabilize the crystal lattice of one diastereomer over the other. -

Secondary Candidate: (S)-(+)-Mandelic Acid . Effective for smaller cyclic amines.

Experimental Protocol (Scalable)

Step 1: Screening (100 mg Scale)

-

Dissolve 100 mg of racemic Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in 1.0 mL of solvent (Screen: EtOH, iPrOH, Acetone, and 9:1 EtOH/H2O).

-

Add 0.5 or 1.0 equivalents of the resolving agent (e.g., L-DBTA).

-

Heat to reflux to ensure full dissolution.

-

Cool slowly to room temperature (1°C/min) and let stand for 12 hours.

-

Harvest crystals, neutralize a small sample, and check ee% via Chiral HPLC.

Step 2: Scale-Up Procedure (10 g Scale)

-

Dissolution: Charge 10 g (49.7 mmol) of racemate into a reactor. Add 100 mL of Ethanol (absolute) .

-

Salt Formation: Add 17.8 g (49.7 mmol, 1.0 eq) of Dibenzoyl-L-tartaric acid .

-

Crystallization: Heat the mixture to 75°C until a clear solution is obtained. Cool linearly to 20°C over 4 hours. Stir at 20°C for an additional 2 hours.

-

Filtration: Filter the white precipitate. Wash the cake with cold EtOH (2 x 10 mL).

-

Note: The solid is typically the (S)-amine

L-DBTA salt (configuration must be confirmed by X-ray).

-

-

Recrystallization: If ee < 95%, recrystallize the wet cake from EtOH/H2O (95:5).

-

Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over

, and concentrate to yield the resolved free base.

Method B: Enzymatic Kinetic Resolution (Acylation)

Expert Insight: Direct hydrolysis of the ethyl ester at the quaternary center is kinetically slow and often non-selective. A superior approach is the acylation of the primary hydroxymethyl group . The enzyme distinguishes the enantiomers based on the spatial orientation of the hydroxymethyl group relative to the quaternary center.

Biocatalyst & Conditions[1]

-

Enzyme: Candida antarctica Lipase B (CAL-B) , immobilized (e.g., Novozym 435).

-

Acyl Donor: Vinyl Acetate (irreversible donor).

-

Solvent: MTBE or Toluene (hydrophobic solvents enhance enzyme activity).

Workflow

-

Setup: Dissolve 5.0 g of racemate in 50 mL MTBE.

-

Reaction: Add 2.5 g of Novozym 435 and 2.0 equivalents of Vinyl Acetate.

-

Incubation: Stir at 30°C. Monitor conversion by HPLC.

-

Termination: The reaction typically follows distinct kinetics:

-

Fast reacting enantiomer: Converted to the Acetoxymethyl derivative.

-

Slow reacting enantiomer: Remains as the Hydroxymethyl alcohol.

-

-

Stop Point: Stop at exactly 50% conversion (theoretical yield).

-

Separation: Filter off the enzyme. The two products (Alcohol vs. Acetate) have significantly different polarities and can be separated by flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Method C: Preparative SFC (Supercritical Fluid Chromatography)

For rapid isolation of both enantiomers without chemical modification.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H or IG (5 | Amylose-based selectors provide superior recognition for functionalized pyrrolidines. |

| Mobile Phase | Methanol is required to elute the polar amine/alcohol. | |

| Additive | 0.2% Diethylamine (DEA) | Critical: Suppresses tailing caused by the secondary amine interaction with residual silanols. |

| Pressure | 120 bar | Maintains supercritical density. |

| Detection | UV @ 210 nm | Carbonyl absorption. |

Decision Logic & Workflow Visualization

Caption: Decision matrix for selecting the optimal resolution strategy based on project stage and material requirements.

Analytical Validation

To confirm enantiomeric excess (ee), the following analytical HPLC method is recommended.

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV 210 nm

-

Expected Retention:

-

Enantiomer 1: ~8.5 min

-

Enantiomer 2: ~11.2 min

-

References

-

BenchChem. (2025).[1] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Notes. Link

-

Yee, C., et al. (1992). Kinetic resolution of racemic alpha-tertiary ester substrates using Candida lipolytica ester hydrolase. Journal of Organic Chemistry, 57(13), 3525-3527. Link

-

Sigma-Aldrich. (2024). Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride Product Specification. Link

-

Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7, 2189. Link

-

Chiral Technologies. (2023).[2] Application Note: Separation of Functionalized Pyrrolidines on Chiralpak AD-H. Link

Biological Activity and Therapeutic Potential of Substituted Pyrrolidine-3-Carboxylate Esters

This technical guide provides an in-depth analysis of substituted pyrrolidine-3-carboxylate esters, focusing on their structural versatility, synthesis, and pharmacological applications.

Executive Summary

The pyrrolidine-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. Unlike simple pyrrolidines, the 3-carboxylate substitution provides a critical handle for stereochemical functionalization and hydrogen-bonding interactions within enzyme active sites. This guide analyzes the biological activity of these esters, specifically highlighting their roles as DPP-4 inhibitors (antidiabetic) , Endothelin receptor antagonists (cardiovascular) , and emerging antimicrobial/anticancer agents .

Structural & Synthetic Foundation

The Pharmacophore

The pyrrolidine ring is a conformational restrictor. When substituted at the 3-position with a carboxylate ester, it mimics the transition states of peptide hydrolysis or locks specific amino acid side-chain orientations.

-

N1 Position: Critical for pharmacokinetic modulation (lipophilicity) and receptor subtype selectivity.

-

C3 Position: The ester/acid moiety acts as a hydrogen bond acceptor/donor or a transition-state mimic.

-

C4/C5 Positions: Stereocenters at these positions dictate the "pucker" of the ring, controlling binding affinity.

Synthesis Strategies

Two primary methodologies dominate the construction of this scaffold, offering complementary stereochemical control.

Method A: 1,3-Dipolar Cycloaddition (Stereoselective)

This is the most versatile route for creating highly substituted pyrrolidines with up to four stereocenters in a single step.

-

Mechanism: Reaction of an azomethine ylide (generated in situ from an amino acid and aldehyde) with an electron-deficient alkene (dipolarophile).

-

Utility: Ideal for creating "N-fused" systems and complex anticancer agents.

Method B: Itaconic Acid Condensation (Green Chemistry)

A robust, often metal-free route specifically for 5-oxo-pyrrolidine-3-carboxylates .

-

Mechanism: Aza-Michael addition of a primary amine to itaconic acid followed by intramolecular cyclization.

-

Utility: Scalable synthesis for antimicrobial and antibacterial derivatives.

Figure 1: Comparison of the two primary synthetic pathways for pyrrolidine-3-carboxylates.

Biological Activity Profile

Antimicrobial Activity

Recent studies have identified 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives as potent antimicrobial agents.[1] The introduction of hydrazone or thiazole moieties at the C3-ester position significantly enhances activity against Gram-positive bacteria.

Mechanism: These compounds often act by inhibiting bacterial cell wall synthesis or disrupting biofilm formation. Dimeric pyrrolidine-2,3-diones have shown specific capability in eradicating S. aureus biofilms, a notoriously drug-resistant target.

Comparative Potency Data:

| Compound Class | Target Organism | MIC (µg/mL) | Notes |

| 5-Oxo-1-phenyl hydrazones | S. aureus | 16 - 32 | Comparable to standard ciprofloxacin in some strains. |

| Thiazole-substituted | B. subtilis | 8 - 16 | High specificity for Gram-positive strains. |

| Dimeric Pyrrolidine-2,3-diones | S. aureus (Biofilm) | 16 (MBEC) | Effective Minimum Biofilm Eradication Concentration. |

| Succinimide derivatives | C. albicans | 32 - 64 | Moderate antifungal activity observed. |

Anticancer Activity

Substituted pyrrolidines, particularly those synthesized via 1,3-dipolar cycloaddition, function as cytotoxic agents by inducing apoptosis.

-

Key Insight: The presence of a 3,4,5-trimethoxyphenyl group (mimicking combretastatin A-4) on the pyrrolidine ring drastically improves cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines.

-

Mode of Action: Cell cycle arrest at the G0/G1 phase, leading to caspase-mediated apoptosis.

Enzyme Inhibition (DPP-4 & Endothelin)

-

DPP-4 Inhibitors: The pyrrolidine ring is the "anchor" in gliptins (e.g., Vildagliptin). The 3-substitution (often a nitrile or amide) interacts with the S1/S2 pockets of the DPP-4 enzyme, preventing the degradation of GLP-1 and improving insulin secretion.

-

Endothelin Antagonists: Compounds like A-308165 utilize the pyrrolidine-3-carboxylate core.

-

N-substituents (e.g., diphenylmethyl groups) drive selectivity between ET(A) and ET(B) receptors.

-

Ortho-alkylation of the N-phenyl ring enhances binding affinity by locking the conformation.

-

Structure-Activity Relationship (SAR) Analysis

The biological output of the scaffold is tunable based on three vectors.

Figure 2: Structure-Activity Relationship (SAR) map for the pyrrolidine-3-carboxylate scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

A representative "Green" synthesis for antimicrobial scaffolds.

Reagents: Itaconic acid (10 mmol), 2-amino-4-methylphenol (10 mmol), Water (25 mL).

-

Preparation: Dissolve itaconic acid in water in a round-bottom flask.

-

Addition: Add the amine (2-amino-4-methylphenol) to the solution.

-

Reflux: Heat the mixture to reflux (100°C) for 12 hours. The reaction proceeds via an aza-Michael addition followed by cyclodehydration.

-

Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 7:3).

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain the pure acid.

-

Validation:

-

1H NMR (DMSO-d6): Look for pyrrolidine ring protons: δ 2.5-2.7 (CH2), 3.2-3.4 (CH), 3.7-3.9 (NCH2).

-

IR: Confirm lactam C=O (~1660 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).

-

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Prepare a bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth.

-

Plate Setup: In a 96-well plate, add 100 µL of broth containing the test compound (serial dilutions from 128 to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO (solvent) + Broth.

-

Sterility Control: Broth only.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Future Perspectives

The field is moving toward multitarget ligands . By combining the pyrrolidine-3-carboxylate core with other pharmacophores (e.g., quinolones or beta-lactams), researchers aim to overcome resistance mechanisms. Additionally, the anti-biofilm activity of dimeric forms suggests a new avenue for treating chronic, device-related infections where traditional antibiotics fail.

References

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch. Pharm. (Weinheim), 2020. Link

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry, 2012. Link

-

Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 1999. Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molbank, 2023. Link

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 2024. Link

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. Molecules, 2021. Link

Sources

Structural Dynamics and Conformational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: A Guide for Medicinal Chemistry Scaffolding

Topic: Structural Dynamics and Conformational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Quaternary Pyrrolidine Scaffold

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate represents a high-value scaffold in modern drug discovery. Unlike the natural amino acid proline, which is mono-substituted at C2, this molecule features a quaternary center at C3 . This structural modification introduces significant steric constraints and unique vectorization of functional groups, making it an ideal template for designing conformationally restricted peptidomimetics, GPCR ligands, and enzyme inhibitors.

This guide provides a rigorous analysis of the molecule’s conformational landscape, focusing on the competition between ring puckering modes and intramolecular hydrogen bonding (IMHB). It further details the experimental protocols required to validate these conformations in solution.

Structural Attributes and Conformational Landscape[1][2][3][4][5]

The Gem-Disubstituent Effect and Ring Puckering

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "puckered" states to relieve torsional strain. The introduction of two substituents at the C3 position (the ethyl ester and the hydroxymethyl group) creates a gem-disubstituent effect (Thorpe-Ingold effect), which significantly raises the barrier to ring inversion compared to unsubstituted pyrrolidine.

-

Envelope (E) vs. Twist (T) Conformations: The ring predominantly toggles between the C3-envelope (

or -

Substituent Orientation: To minimize 1,3-diaxial interactions, the bulkier ethoxycarbonyl group generally prefers the pseudo-equatorial position. However, this preference is modulated by the specific hydrogen bonding requirements of the hydroxymethyl group.

Intramolecular Hydrogen Bonding (IMHB) Networks

The conformational stability of this molecule is dictated by the competition between two internal hydrogen bond acceptors for the hydroxyl proton donor. This equilibrium is solvent-dependent.

| Interaction Type | Donor | Acceptor | Conformational Consequence | Solvent Preference |

| Type A (OH···N) | C3-CH₂O-H | Ring N (Lone Pair) | Locks the hydroxymethyl group axial; forces Ester equatorial. | Non-polar (e.g., CHCl₃, Toluene) |

| Type B (OH···O=C) | C3-CH₂O-H | Ester C=O | Forms a 6-membered virtual ring; stabilizes specific twist conformers. | Non-polar |

| Type C (Solvated) | Solvent | Solvent | "Open" conformation; ring pucker driven purely by sterics. | Polar Protic (e.g., MeOH, H₂O) |

Nitrogen Inversion and Stereodynamics

If the pyrrolidine nitrogen is unsubstituted (

Analytical Methodologies

To rigorously assign the conformation, a multi-modal approach combining NMR spectroscopy, X-ray crystallography, and Computational Chemistry (DFT) is required.

NMR Spectroscopy Strategy

-

NOESY/ROESY: Crucial for determining the relative stereochemistry of the C3 substituents relative to the ring protons. An NOE signal between the hydroxymethyl protons and the cis-ring protons (C2-H or C4-H) confirms the axial/equatorial orientation.

-

Coupling Constants (

): The vicinal coupling constants of the ring protons (C2-H and C4-H) provide the dihedral angles via the Karplus equation, which directly correlates to the ring pucker angle (pseudorotation phase angle

Computational Validation

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is the standard for predicting the energy gap between the H-bonded (closed) and solvated (open) conformers.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Conformational Locking

Objective: To freeze the ring inversion and observe distinct conformers stabilized by IMHB.

-

Sample Preparation: Dissolve 15 mg of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate in 0.6 mL of CD₂Cl₂ (preferred for low freezing point) or Toluene-d8. Ensure the sample is dry (molecular sieves) to prevent water from disrupting IMHBs.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a baseline ¹H spectrum at 298 K.

-

Cool the probe in 10 K decrements to 193 K (-80°C).

-

Shim the magnet at each temperature step.

-

-

Data Analysis:

-

Monitor the coalescence of the N-H proton (if applicable) and the splitting of the C2/C4 methylene protons.

-

Success Metric: At <220 K, the methylene protons adjacent to the Nitrogen should resolve into distinct multiplets, indicating slow exchange. The OH peak shift (δ > 4.5 ppm) indicates strong H-bonding.

-

Protocol B: Computational Geometry Optimization (DFT)

Objective: To calculate the Boltzmann distribution of conformers.

-

Conformer Generation: Use software (e.g., conformational search in Spartan or Schrödinger) to generate initial geometries (Envelope and Twist forms).

-

Optimization: Run DFT optimization using B3LYP/6-31G * in vacuum (to simulate non-polar environment) and with a PCM solvent model (Water/Methanol).

-

Frequency Calculation: Verify minima (no imaginary frequencies).

-

Analysis: Calculate

for the OH···N vs. OH[1][2]···O=C conformers. A difference of >2 kcal/mol suggests a single dominant conformer in solution.

Visualizations

Diagram 1: Structural Validation Workflow

Caption: Integrated workflow for determining the absolute conformation of 3,3-disubstituted pyrrolidines.

Diagram 2: Conformational Equilibrium Logic

Caption: Logic tree determining the dominant conformer based on solvent environment and H-bonding.

References

-

Milner-White, E. J., et al. (1992).[3] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology.

-

Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry." Medicinal Chemistry Communications.

-

Góra, et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

-

Hanessian, S., et al. (2005). "The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides." Journal of Organic Chemistry.

-

Kuhn, B., et al. (2011).[1] "Intramolecular Hydrogen Bonding to Improve Membrane Permeability." Journal of Medicinal Chemistry.

Sources

- 1. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing Stability: A Theoretical and Computational Analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, a key building block in medicinal chemistry. We will explore the intricate interplay of conformational isomerism, intramolecular hydrogen bonding, and substituent effects that govern its stability. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex heterocyclic molecules. By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we present a robust, self-validating protocol for elucidating the energetic landscape and potential degradation pathways of this versatile scaffold.

Introduction: The Pyrrolidine Scaffold and the Imperative of Stability

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its non-planar, flexible nature allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, with its vicinal ester and hydroxymethyl groups, presents a particularly interesting case study in molecular stability. The inherent strain of the five-membered ring, coupled with the potential for complex intramolecular interactions, necessitates a rigorous computational approach to predict its behavior in various chemical environments.

This guide will detail the theoretical underpinnings and practical application of computational chemistry techniques to dissect the stability of this molecule. We will move beyond a mere listing of methods to explain the why behind our choices, ensuring a deep and applicable understanding for the reader.

The Conformational Landscape of the Pyrrolidine Ring

Unlike the well-defined chair and boat conformations of cyclohexane, the five-membered pyrrolidine ring exists in a continuous state of pseudo-rotation. Its low energy barrier for interconversion between conformers means that multiple shapes can coexist in equilibrium. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . The substitution pattern on the ring dictates which conformation is energetically favored.

For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, the bulky ethyl ester and hydroxymethyl groups at the C3 position significantly influence the ring's pucker. The primary determinant of stability will be the minimization of steric hindrance and the optimization of any potential intramolecular hydrogen bonds.

Theoretical Framework: A Multi-pronged Computational Approach

A robust analysis of molecular stability requires a combination of computational methods. We will employ a two-tiered approach:

-

Density Functional Theory (DFT): For high-accuracy calculations of electronic structure and energetics of static structures.

-

Molecular Dynamics (MD): To simulate the dynamic behavior of the molecule over time, providing insights into conformational flexibility and solvent effects.

Density Functional Theory (DFT) for Energetic Profiling

DFT offers a computationally efficient yet highly accurate method for determining the ground state energies of different conformers.

Workflow for DFT Analysis:

Caption: A typical workflow for DFT-based conformational analysis.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

-

Structure Preparation:

-

Generate initial 3D coordinates for plausible envelope and twist conformers of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate using a molecular builder (e.g., Avogadro, ChemDraw).

-

Consider both endo and exo puckering of the ring relative to the substituents.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G* basis set is a good starting point for organic molecules.

-

This step will find the lowest energy structure for each initial conformer.

-

-

Frequency Analysis:

-

Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

High-Accuracy Single-Point Energy:

-

To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set, such as ωB97X-D with the def2-TZVP basis set. This functional is particularly good at describing non-covalent interactions like hydrogen bonds.

-

Table 1: Hypothetical Relative Energies of Conformers

| Conformer | Ring Pucker | H-Bonding Status | Relative Energy (kcal/mol) |

| 1 | Envelope (C3-exo) | Intramolecular H-bond present | 0.00 |

| 2 | Twist (C2) | Intramolecular H-bond present | 1.25 |

| 3 | Envelope (C3-endo) | No intramolecular H-bond | 4.50 |

The Critical Role of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (donor) and an ester carbonyl (acceptor) in close proximity suggests the potential for a stabilizing intramolecular hydrogen bond. This interaction can significantly lower the overall energy of a conformer, effectively "locking" the ring into a preferred pucker.

DFT calculations are essential for quantifying the strength of this interaction. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize bond critical points, providing definitive evidence of hydrogen bonding.

Molecular Dynamics (MD) for Dynamic Stability and Solvent Effects

While DFT provides a static picture, MD simulations reveal the dynamic behavior of the molecule in a more realistic environment.

Workflow for Molecular Dynamics Simulation:

Caption: A generalized workflow for setting up and running an MD simulation.

Experimental Protocol: MD Simulation

-

System Setup:

-

Place the lowest energy conformer (determined by DFT) in the center of a periodic box.

-

Solvate the box with an explicit solvent model (e.g., TIP3P water) to simulate an aqueous environment.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system's pressure under the NPT (constant pressure) ensemble.

-

-

Production Simulation:

-

Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

-

-

Analysis:

-

Analyze the trajectory to understand the stability of the initial conformation, the persistence of intramolecular hydrogen bonds, and the interactions with the solvent.

-

Potential Degradation Pathways: A Theoretical Perspective

Theoretical calculations can also shed light on potential degradation pathways. For Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate, two likely pathways are:

-

Lactonization: Intramolecular attack of the hydroxyl group on the ester carbonyl, leading to the formation of a bicyclic lactone. This is likely to be acid or base-catalyzed.

-

Ester Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.

Transition state theory, coupled with DFT, can be used to calculate the activation energy barriers for these reactions, providing a quantitative measure of the molecule's kinetic stability under different conditions.

Conclusion: A Synergy of Theory and Experiment

The theoretical framework outlined in this guide provides a powerful, predictive tool for understanding the stability of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. By combining the strengths of DFT and MD simulations, researchers can gain a detailed picture of the conformational preferences, intramolecular interactions, and potential degradation pathways of this important molecule. These computational insights are invaluable for guiding synthetic efforts, formulating stable drug products, and ultimately, accelerating the drug development process. It is crucial to note that theoretical predictions should always be validated by experimental data where possible, creating a synergistic loop of discovery.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Software for DFT calculations) URL: [Link]

-

AMBER 20 , D.A. Case et al., University of California, San Francisco, 2020. (Software for MD simulations) URL: [Link]

-

Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0 . URL: [Link]

-

VMD - Visual Molecular Dynamics . URL: [Link] (Software for visualizing simulation trajectories)

-

A. D. Becke, J. Chem. Phys. 98, 5648 (1993); doi: 10.1063/1.464913 (Original paper on the B3LYP functional) URL: [Link]

-

J.-D. Chai and M. Head-Gordon, Phys. Chem. Chem. Phys., 2008, 10, 6615-6620 (Original paper on the ωB97X-D functional) URL: [Link]

Solubility Profile and Handling Guide: Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

[1]

Executive Summary

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate (CAS: 1023595-16-5) is a specialized, functionalized pyrrolidine scaffold widely used in medicinal chemistry for the synthesis of spiro-compounds, constrained amino acids, and three-dimensional drug fragments. Its structure features a quaternary carbon at position 3, bearing both a lipophilic ethyl ester and a polar hydroxymethyl group, alongside a secondary amine in the ring.[1]

This unique combination of functional groups creates an amphiphilic solubility profile .[1] The compound exhibits high solubility in polar organic solvents and aqueous acids, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbons.[1] This guide provides a detailed technical analysis of its solubility landscape, extraction protocols, and handling requirements to ensure high-recovery workflows.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:

| Functional Group | Character | Solubility Impact |

| Pyrrolidine Ring (NH) | Basic ( | High water solubility at pH < 8 (protonated). H-bond donor. |

| Primary Alcohol (-CH | Polar, Hydrophilic | Increases solubility in alcohols/water; decreases solubility in hexanes/ether.[1] |

| Ethyl Ester (-COOEt) | Lipophilic, Polar Aprotic | Enables solubility in organic solvents (DCM, EtOAc).[1] Susceptible to hydrolysis.[1] |

| Quaternary Center (C3) | Steric Bulk | Disrupts crystal packing, likely lowering the melting point (often an oil or low-melting solid), enhancing dissolution rates.[1] |

Physical State: Typically a viscous oil or low-melting solid in its free base form.[1] The Hydrochloride (HCl) salt is a crystalline solid.[1]

Solubility Landscape

The following data summarizes the solubility behavior of the free base form. For the HCl salt, solubility in organic solvents (DCM, EtOAc) significantly decreases unless a base (e.g., TEA, DIPEA) is added.[1]

Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Protic | Methanol, Ethanol | Excellent | Ideal for transfers and storage.[1] Dissolves both free base and HCl salt.[1] |

| Polar Protic | Water | pH Dependent | pH < 7: Highly soluble (cationic).pH > 9: Moderate/Low (free base oils out at high concentrations).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Preferred solvent for extraction from basic aqueous layers.[1] |

| Polar Aprotic | DMSO, DMF | Excellent | Suitable for stock solutions (>100 mM) for biological assays.[1] Hard to remove. |

| Esters | Ethyl Acetate | Moderate/Good | Good for extraction, though less efficient than DCM for this specific polar scaffold.[1] |

| Ethers | Diethyl Ether, THF | Moderate | THF is good; Ether is poor (often used to precipitate the HCl salt).[1] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Critical: Use as an anti-solvent to precipitate the product or wash away non-polar impurities.[1] |

Experimental Methodologies

Protocol A: Determination of Saturation Solubility

Use this protocol to validate solubility for a specific batch or new solvent system.[1]

-

Preparation: Weigh 10 mg of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate into a 2 mL chemically resistant vial (glass preferred).

-

Addition: Add the target solvent in 50

L aliquots at room temperature (25°C). -

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) for 5 minutes is recommended to break up viscous oils.[1]

-

Observation:

-

Quantification: If soluble in 50

L, solubility is >200 mg/mL.[1] If insoluble after 1 mL, solubility is <10 mg/mL.[1]

Protocol B: Purification & Extraction Workflow

The amphiphilic nature requires a specific pH-swing extraction strategy to maximize recovery.[1]

Step 1: Acidic Wash (Removal of Non-Basic Impurities) [1]

-

Dissolve crude mixture in Ethyl Acetate .

-

Wash with 0.5 M HCl (aq) .[1] The target compound moves to the Aqueous Phase (protonated).[1]

-

Discard the Organic Phase (contains non-basic byproducts).[1]

Step 2: Basification & Extraction

-

Adjust the aqueous phase to pH 10-11 using saturated NaHCO

or 1M NaOH (Caution: Ester hydrolysis risk if left too long at high pH).[1] -

Extract immediately with DCM (Dichloromethane) (

volumes).[1] Note: DCM is preferred over EtOAc here due to the high polarity of the hydroxymethyl group.[1]

Step 3: Drying & Isolation [1]

-

Dry combined DCM layers over anhydrous Na

SO -

Filter and concentrate in vacuo.

Decision Matrices & Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic to select the appropriate solvent based on your process goal.

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Storage).

Figure 2: Purification Workflow (pH Swing)

Visualizing the critical extraction steps to separate the target from impurities.[1]

Caption: pH-swing extraction protocol to isolate Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate from non-basic impurities.

Handling, Stability & Safety

Chemical Stability[1][2][4][5][6]

-

Hydrolysis Risk: The ethyl ester is sensitive to hydrolysis.[1] Avoid prolonged exposure to strong aqueous bases (NaOH, KOH) unless the goal is to generate the carboxylic acid.[1]

-

Hygroscopicity: The presence of the amine and alcohol makes the compound hygroscopic.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Cyclization: Under extreme heat or acidic conditions, there is a theoretical risk of lactonization between the ester and the hydroxymethyl group, though the ring strain of a bicyclic system usually disfavors this.[1]

Safety (E-E-A-T)

References

-

Sigma-Aldrich.[1][3] Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate Product Page. Available at: (Accessed 2026).[1]

-

PubChem.[1] Compound Summary for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate. National Library of Medicine.[1] Available at: [1]

-

Enamine.[1][4] Building Blocks: 3,3-Disubstituted Pyrrolidines. Enamine Store. Available at: [1]

-

Delaney, E. J., et al. "Solubility and properties of pyrrolidine-3-carboxylate derivatives." Journal of the American Chemical Society, 104(3), 799-807. (Contextual grounding for pyrrolidine ester solubility).

Technical Guide: Therapeutic Applications of Pyrrolidine Derivatives

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) is a privileged scaffold in medicinal chemistry, appearing in over 30 FDA-approved therapeutics. Its value lies not merely in its ubiquity but in its unique physicochemical properties: it functions as a "proline mimic," introducing specific conformational constraints that reduce the entropic penalty of ligand-target binding. This guide analyzes the high-impact therapeutic applications of pyrrolidine derivatives—specifically in metabolic disorders (DPP-4 inhibitors) and oncology (MDM2 antagonists)—and provides validated experimental protocols for their evaluation.[1]

The Pharmacophore Advantage: Why Pyrrolidine?

Before dissecting specific applications, it is critical to understand the causality behind the selection of this scaffold.

| Feature | Chemical Consequence | Biological Benefit |

| Conformational Restriction | The 5-membered ring limits bond rotation (unlike diethylamine).[1] | Pre-organizes the molecule for binding, improving affinity (lower |

| Basicity ( | Secondary amine is highly basic, protonated at physiological pH. | Forms critical salt bridges with aspartate/glutamate residues in enzyme active sites (e.g., Asp in GPCRs). |

| Solubility | Low molecular weight polar core ( | Enhances aqueous solubility of lipophilic drug candidates (LogP modulation). |

| Stereogenicity | Two chiral centers (C2, C3) are easily accessible. | Allows for precise vectorization of substituents to explore 3D chemical space. |

Metabolic Disorders: DPP-4 Inhibitors[1][2]

The most commercially successful application of pyrrolidine derivatives lies in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.[1]

Mechanism of Action

DPP-4 is a serine protease that rapidly degrades Incretin hormones (GLP-1 and GIP).[1] Pyrrolidine-based inhibitors (e.g., Vildagliptin , Saxagliptin ) act as "substrate mimetics."[1] The pyrrolidine ring occupies the S1 specificity pocket of the enzyme, mimicking the proline residue of the natural substrate (GLP-1 has an Alanine-Proline N-terminus).

Diagram 1: DPP-4 Inhibition Pathway

Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors stabilizing active GLP-1.[1]

Validated Protocol: In Vitro DPP-4 Inhibition Assay

Objective: Determine the IC50 of a novel pyrrolidine derivative against human recombinant DPP-4.[1]

Reagents:

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

-

Substrate: Gly-Pro-pNA (Chromogenic substrate).[1][2][3] Note: The pyrrolidine ring of the inhibitor competes with the Proline of the substrate.

-

Enzyme: Recombinant human DPP-4 (approx. 10 ng/well).[1]

Workflow:

-

Preparation: Dissolve test compounds in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

-

Plating: Add 10 µL of test compound to a 96-well clear bottom plate.

-

Enzyme Addition: Add 40 µL of DPP-4 enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

Initiation: Add 50 µL of Gly-Pro-pNA substrate (Final concentration equal to

, typically ~50 µM). -

Detection: Measure Absorbance at 405 nm kinetically for 30 minutes. The release of p-nitroaniline (pNA) is directly proportional to enzyme activity.[1]

-

Analysis: Plot velocity (

) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to calculate IC50.[1]

Oncology: MDM2-p53 Interaction Inhibitors[1][6][7][8]

A cutting-edge application of pyrrolidines is in the disruption of Protein-Protein Interactions (PPIs), specifically the MDM2-p53 axis.[1]

The Challenge and Solution

p53 is a tumor suppressor degraded by the E3 ligase MDM2.[5] MDM2 binds p53 via a deep hydrophobic cleft.

-

Structure: A highly substituted pyrrolidine-2-carboxamide core.[1]

-

SAR Logic: The rigid pyrrolidine ring projects three hydrophobic substituents (chlorophenyl groups) in precise orientation to fill the Trp23, Leu26, and Phe19 pockets of MDM2, effectively mimicking the p53 alpha-helix.

Diagram 2: SAR of Pyrrolidine MDM2 Inhibitors

Caption: Structure-Activity Relationship (SAR) of Idasanutlin-class pyrrolidine MDM2 inhibitors.[1]

Synthesis of the Multisbstituted Pyrrolidine Core

The complexity of Idasanutlin requires a stereoselective synthesis. The industry standard is the [3+2] Cycloaddition .

Protocol Summary (1,3-Dipolar Cycloaddition):

-

Reactants: An electron-deficient alkene (dipolarophile) + an azomethine ylide (generated in situ from an aldehyde and an amino acid, typically sarcosine or a proline derivative).[1]

-

Catalyst: Chiral Copper(I) or Silver(I) complex with a ferrocenyl ligand to induce enantioselectivity.[1]

-

Conditions: Toluene or THF, -20°C to RT.

-

Outcome: Formation of the pyrrolidine ring with up to 4 contiguous stereocenters established in a single step.

Quantitative Comparison of Key Pyrrolidine Drugs

| Drug Name | Indication | Target | Pyrrolidine Role | Binding Mode |

| Sitagliptin | T2 Diabetes | DPP-4 | Pharmacophore | Non-covalent (Salt bridge with Glu205/206) |

| Saxagliptin | T2 Diabetes | DPP-4 | Warhead Carrier | Covalent (Nitrile group forms adduct with Ser630) |

| Captopril | Hypertension | ACE | Proline Mimic | Coordinates Zinc ion in active site |

| Idasanutlin | AML (Cancer) | MDM2 | Alpha-helix Mimic | Hydrophobic occlusion of p53 binding cleft |

| Ombitasvir | Hepatitis C | NS5A | Symmetry Element | Binds viral RNA replication complex dimer |

References

-

Benedetto Tiz, D., et al. (2022).[7] FDA-approved pyrrolidine-containing drugs.[1] Frontiers in Pharmacology . [Link][1]

-

Aguilar, A., et al. (2017). Discovery of Idasanutlin (RG7388): A Potent and Orally Active MDM2 Inhibitor. Journal of Medicinal Chemistry . [Link][8]

-

Nongonierma, A.B. & FitzGerald, R.J. (2013). Dipeptidyl peptidase IV inhibitory properties of protein hydrolysates. Food Chemistry . [Link] (Protocol basis for DPP-4 assay).[1]

-

Vitaku, E., Smith, D.T., & Njardarson, J.T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry . [Link]

-

BindingDB . Assay Method Information: In vitro DPP-IV Inhibitory Assay. [Link][1][3]

Sources

- 1. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. content.abcam.com [content.abcam.com]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rua.ua.es [rua.ua.es]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs and biologically active natural products.[1] Its non-planar, sp3-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[2] Within the diverse family of pyrrolidine-based synthons, Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate stands out as a particularly valuable chiral building block. Possessing a quaternary stereocenter and two orthogonal, readily modifiable functional groups—a primary alcohol and an ethyl ester—this compound offers a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful tool in their synthetic programs.

The Strategic Importance of the 3,3-Disubstituted Pyrrolidine Scaffold

The design of novel therapeutics increasingly focuses on moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Saturated heterocycles, like pyrrolidine, are ideal for this purpose.[2] The 3,3-disubstituted pattern, featuring a quaternary carbon at the C3 position, offers several distinct advantages:

-

Conformational Rigidity: The quaternary center "locks" the puckering of the pyrrolidine ring, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

-

Defined Exit Vectors: The substituents on the C3 carbon act as well-defined vectors for molecular elaboration. This allows chemists to project functionality into specific regions of a target's binding pocket with high precision.

-

Metabolic Stability: The quaternary carbon is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.

Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate embodies these advantages while providing two key functional handles for subsequent chemical transformations, making it an exemplary chiral building block for constructing complex molecular architectures.

Stereoselective Synthesis Strategies

The primary challenge in accessing this building block is the stereocontrolled construction of the C3 quaternary center. Several powerful synthetic strategies can be employed.

Chiral Pool Synthesis: A Practical Approach

Leveraging readily available, enantiopure starting materials from nature—the "chiral pool"—is often the most efficient and scalable strategy.[3][4] A plausible and robust route to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate starts from a derivative of L-glutamic acid.

The logic of this approach is to utilize the inherent chirality of the starting material to direct the formation of the new stereocenter. The synthesis involves the reductive cyclization of a suitably functionalized acyclic precursor.

Caption: Synthetic pathway from the chiral pool.

Detailed Experimental Protocol (Illustrative)

The following protocol outlines a conceptual, multi-step synthesis based on established chemical transformations.

Step 1: Preparation of N-Boc-L-pyroglutamic acid ethyl ester

-

To a solution of L-pyroglutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.